

Technical Whitepaper: Spectroscopic Elucidation of 1-Aminopentan-2-ol

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Compound of Interest

Compound Name: 1-Aminopentan-2-ol

CAS No.: 189769-47-9

Cat. No.: B7721184

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Executive Summary & Structural Context

This guide details the structural validation of **1-aminopentan-2-ol** (

), a critical

-amino alcohol pharmacophore. Often encountered as a chiral intermediate in the synthesis of adrenergic blockers and sphingosine mimetics, its analysis requires a nuanced understanding of stereochemical effects on spectroscopy.

The molecule features a chiral center at C2, creating a specific challenge in NMR analysis: the diastereotopicity of the adjacent C1 methylene protons. This guide moves beyond basic peak assignment to explain the causality of spectral anomalies and provides self-validating protocols for rigorous identification.

Mass Spectrometry (MS): The Fragmentation Fingerprint

Objective: Confirm molecular weight and the 1,2-amino alcohol connectivity.

Ionization & Molecular Ion

- Technique: Electrospray Ionization (ESI) in Positive Mode is preferred for the parent ion, while Electron Impact (EI) is required for structural fingerprinting.
- Nitrogen Rule: The molecular weight is 103.16 Da (odd number). An odd molecular ion () confirms the presence of an odd number of nitrogen atoms (1).
- Base Peak Logic: In -amino alcohols, the nitrogen atom directs fragmentation more strongly than oxygen due to its lower ionization potential.

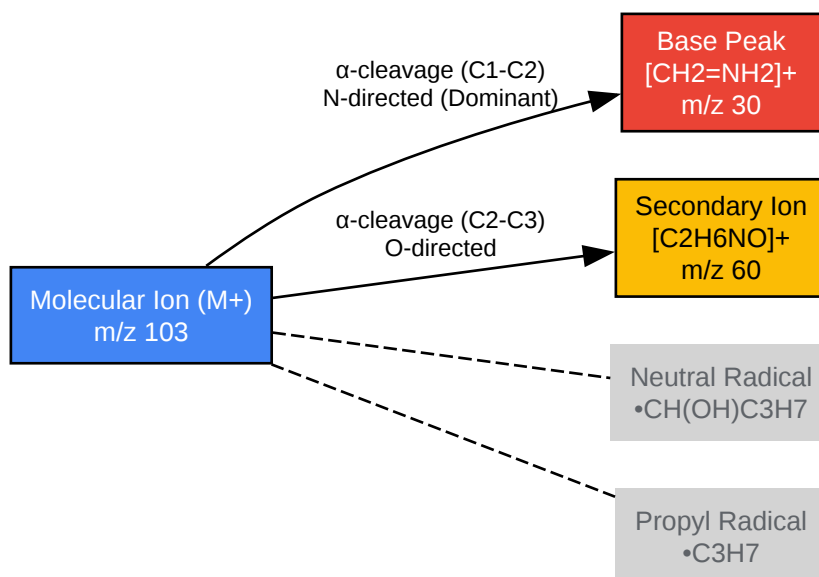
Characteristic Fragmentation (EI-MS)

The dominant pathway is

-cleavage adjacent to the heteroatoms.

Fragment Ion	m/z	Mechanism	Diagnostic Value
Base Peak	30	-cleavage at C1-C2 bond (Amine directed)	Definitive. Corresponds to the iminium ion. Confirms a primary amine on a terminal carbon ().
Secondary Peak	60	-cleavage at C2-C3 bond (Alcohol directed)	Corresponds to. Confirms the propyl tail loss (). ^[1]
Molecular Ion	103	Radical Cation	Often weak or absent in EI due to rapid fragmentation; clearly visible as (104) in ESI.

Visualization of Fragmentation Pathway



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Figure 1: Competitive

-cleavage pathways. The formation of m/z 30 is kinetically favored.

Infrared Spectroscopy (IR): Functional Group Validation

Objective: Distinguish the amine/alcohol dual functionality and assess hydrogen bonding.

Spectral Interpretation

The key challenge is the overlap of N-H and O-H stretching regions.

- Region 3200–3500 cm^{-1} (The "Active" Zone):
 - O-H Stretch: Appears as a broad, strong band centered $\sim 3350 \text{ cm}^{-1}$ due to intermolecular hydrogen bonding.
 - N-H Stretch: Primary amines exhibit two bands (symmetric/asymmetric). In **1-aminopentan-2-ol**, these are often observed as two weak "spikes" superimposed on the broad O-H shoulder at ~ 3300 and $\sim 3380 \text{ cm}^{-1}$.
- Fingerprint Region:
 - C-O Stretch: Strong band at 1050–1100 cm^{-1} (secondary alcohol).
 - N-H Scissoring: Medium band at $\sim 1600 \text{ cm}^{-1}$ (distinguishes amine from pure alcohol).

Nuclear Magnetic Resonance (NMR): The Stereochemical Deep Dive

Objective: Confirm the carbon skeleton and resolve the diastereotopic protons at C1.

Experimental Protocol: Solvent Selection

- Routine (

): Good for carbon backbone. Labile protons (OH, NH₂) often appear as broad singlets that shift with concentration.

- Expert Choice (

): Recommended. The high polarity slows proton exchange, often allowing observation of the OH coupling (doublet) and distinct NH₂ signals.

- Validation Step (

Shake): After acquiring the standard spectrum, add 1 drop of

. The disappearance of OH and NH₂ signals confirms their assignment.

1H NMR Assignment (500 MHz,)

Note: Chemical shifts (

) are approximate and concentration-dependent.

Position	Group	(ppm)	Multiplicity	Integration	Expert Insight (Causality)
C5		0.92	Triplet (Hz)	3H	Terminal methyl, unperturbed.
C3, C4		1.3 – 1.5	Multiplet	4H	Overlapping alkyl chain signals.
C1		2.6 – 2.9	dd or ABX	2H	<p>Critical Feature: These protons are diastereotopic due to the adjacent chiral center at C2. They are chemically non-equivalent () and couple to each other () and the C2 methine ().</p>
C2		3.5 – 3.7	Multiplet	1H	<p>Deshielded by oxygen. Complexity arises from coupling to</p>

C1(
) and C3(
).

OH/NH₂

Labile

2.0 – 4.0

Broad Singlet

3H

Highly
 variable. Use
 exchange to
 verify.

The Diastereotopic Effect (C1 Protons)

Because C2 is a stereocenter, the two protons on C1 reside in different magnetic environments. They do not appear as a simple doublet (which would be expected for a

next to a

).

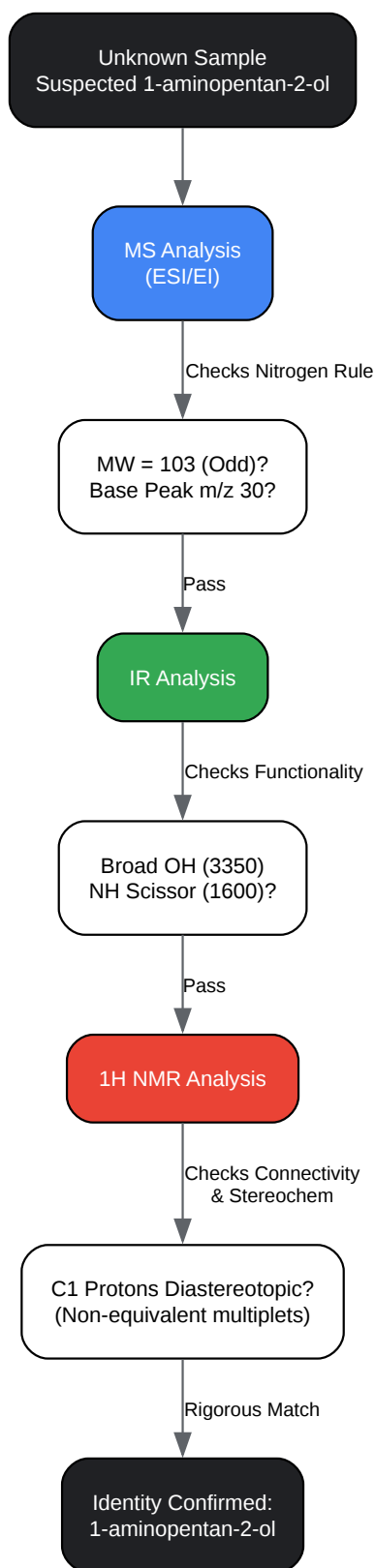
- Appearance: Two distinct multiplets (often widely separated) or a complex "roofing" pattern.
- Coupling:
 - Geminal coupling (): Large, ~12-14 Hz.
 - Vicinal coupling (vs): Different values depending on the rotamer population (Karplus relationship).

13C NMR Data (Proton Decoupled)

Carbon	Type	(ppm)	Assignment Logic
C1		~46.0	Deshielded by N, but less than O.
C2		~73.0	Most deshielded signal (attached to Oxygen).
C3		~37.0	-shift from Oxygen.
C4		~19.0	Shielded methylene.
C5		~14.0	Typical methyl.

Structural Validation Logic Flow

This diagram illustrates the decision matrix for confirming the structure using the data described above.



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Figure 2: Step-by-step spectroscopic validation workflow.

References

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